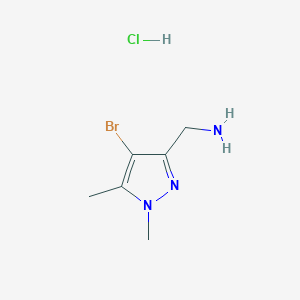

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H10BrN3·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For example, the reaction of 1,3-diketones with hydrazine hydrate under acidic conditions can yield pyrazole derivatives.

Methylation: The methyl groups at the 1 and 5 positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Aminomethylation: The methanamine group can be introduced via a Mannich reaction, where the pyrazole derivative is reacted with formaldehyde and a secondary amine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Hydrogenated derivatives

Substitution: Various substituted pyrazole derivatives

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride serves as a valuable building block for the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

The compound is utilized as a ligand in enzyme mechanism studies and as a precursor for synthesizing bioactive molecules. Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators, particularly in research focused on metabolic pathways and signal transduction.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. It shows promise as a lead compound for drugs targeting specific enzymes or receptors implicated in diseases such as cancer, inflammation, and neurological disorders. The bromine atom may enhance its binding affinity to biological targets, making it an attractive candidate for drug development .

Industrial Applications

In industry, this compound is used in producing specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility allows it to be employed in various manufacturing processes where reactive intermediates are required.

Case Studies

- Antitubercular Activity : A study evaluated pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound with IC50 values indicating significant antimicrobial activity .

- Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), derivatives were found non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications .

Mécanisme D'action

The mechanism of action of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methanamine group can participate in interactions with the target protein, influencing its function and leading to the desired therapeutic effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chloro-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

- (4-Fluoro-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

- (4-Iodo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

Uniqueness

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and specificity of the compound for its target. This property distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and binding characteristics.

Activité Biologique

(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is a pyrazole derivative with the molecular formula C6H10BrN3·HCl. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential as a therapeutic agent. Its unique structural features allow it to interact with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity compared to other halogenated pyrazoles. This compound may modulate the activity of various proteins, influencing biochemical pathways relevant to disease mechanisms.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine have shown cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF7 | 3.79 |

| 2 | SF-268 | 12.50 |

| 3 | NCI-H460 | 42.30 |

These findings suggest that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In one study, related pyrazole derivatives demonstrated activity against fungal strains such as Trichophyton violaceum and Epidermophyton floccosum, with minimum inhibitory concentrations (MIC) reported as low as 1.5 µg/mL . This suggests potential applications in treating fungal infections.

Study on Enzyme Inhibition

A significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research indicates that similar compounds can inhibit liver alcohol dehydrogenase, affecting metabolism and potentially leading to therapeutic applications in alcohol-related disorders.

Neuroprotective Effects

Another area of interest is the interaction of this compound with acetylcholinesterase, an enzyme critical for neurotransmission. Inhibition of this enzyme can lead to increased acetylcholine levels, which may have implications for neurodegenerative diseases .

Propriétés

IUPAC Name |

(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3.ClH/c1-4-6(7)5(3-8)9-10(4)2;/h3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWVWLZSGZQCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.